molecular formula C9H14ClNO2S B1318664 2-Tosylethanamine hydrochloride CAS No. 1093405-12-9

2-Tosylethanamine hydrochloride

Cat. No.: B1318664
CAS No.: 1093405-12-9
M. Wt: 235.73 g/mol
InChI Key: HUUJEVONCPRVBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Tosylethanamine hydrochloride typically involves the tosylation of ethanolamine followed by the formation of the hydrochloride salt. The tosylation process involves reacting ethanolamine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Tosylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various tosyl derivatives.

    Reduction: Ethylamine derivatives.

    Oxidation: Sulfonic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Tosylethanamine hydrochloride involves its interaction with specific molecular targets. In the context of MAO inhibitors, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and Parkinson’s disease.

Comparison with Similar Compounds

Uniqueness: 2-Tosylethanamine hydrochloride is unique due to its tosyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry.

Biological Activity

2-Tosylethanamine hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, also known as toluenesulfonyl-2-aminoethanol hydrochloride, features a tosyl group that enhances its chemical reactivity. The tosyl group (-SO2C6H4CH3) serves as an effective leaving group in nucleophilic substitution reactions, making the compound versatile in synthetic applications .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors, potentially influencing pathways involved in neurotransmission and cellular signaling.

Enzyme Inhibition

Recent studies have highlighted the potential of tosylated amines in inhibiting enzymes such as proteases and kinases. For instance, compounds derived from tosylated amines have shown promising inhibitory effects against HIV-1 protease, with Ki values in the low picomolar range . This suggests that this compound may exhibit similar inhibitory properties, warranting further investigation.

Biological Activity Overview

A summary of key biological activities associated with this compound is presented in the following table:

Activity Description Reference
AntiviralPotential inhibitor of HIV-1 protease; IC50 values suggest significant activity
AntimicrobialMay exhibit antibacterial properties due to structural similarities with known agents
Neurotransmitter ModulationPossible influence on neurotransmitter systems; further studies needed

Case Study 1: Antiviral Activity

A study published in 2017 investigated the antiviral properties of various tosylated compounds, including derivatives of 2-tosylethanamine. The results demonstrated that these compounds could inhibit viral replication at low concentrations, indicating their potential as antiviral agents .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several tosylated derivatives and tested their efficacy against kinases involved in cancer progression. The findings revealed that certain derivatives exhibited potent inhibitory activity, suggesting a possible therapeutic role for this compound in cancer treatment .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUJEVONCPRVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590052
Record name 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093405-12-9
Record name 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylbenzenesulfonyl)ethylamine hydrochloride
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